Dibutyl isophthalate chemical structure and properties
Dibutyl isophthalate chemical structure and properties
An In-Depth Technical Guide to Dibutyl Isophthalate
Abstract: This document provides a comprehensive technical overview of dibutyl isophthalate (DBIP), a significant diester with applications ranging from plasticizers to specialized solvents. This guide delves into its core chemical structure, details its essential physicochemical properties, outlines a standard laboratory synthesis protocol, and discusses its primary applications. The content is structured to serve as a vital resource for researchers, chemists, and professionals in drug development and material science, emphasizing the causal relationships behind its chemical behavior and synthetic pathways.
Introduction and Nomenclature
Dibutyl isophthalate is an organic compound classified as a diester of isophthalic acid and n-butanol. It belongs to the broader family of phthalate esters, though it is a structural isomer of the more commonly known dibutyl phthalate (DBP), which is an ortho-phthalate. The distinction lies in the substitution pattern on the benzene ring: isophthalates are meta-isomers (1,3-substitution), whereas conventional phthalates are ortho-isomers (1,2-substitution). This structural variance, while seemingly minor, imparts distinct physical properties and applications.
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IUPAC Name: Dibutyl benzene-1,3-dicarboxylate[1]
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Synonyms: 1,3-Benzenedicarboxylic acid, dibutyl ester; Isophthalic acid, dibutyl ester[1]
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CAS Registry Number: 3126-90-7[1]
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Molecular Formula: C₁₆H₂₂O₄[1]
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Molecular Weight: 278.34 g/mol [1]
Chemical Structure
The molecular architecture of dibutyl isophthalate consists of a central benzene ring to which two carboxylate groups are attached at the meta (1 and 3) positions. Each of these carboxylate groups is esterified with a four-carbon butyl chain. This structure results in a non-polar molecule with significant steric bulk, influencing its viscosity, boiling point, and function as a plasticizer.
Caption: Chemical structure of Dibutyl Isophthalate (C₁₆H₂₂O₄).
Physicochemical Properties
The physical and chemical properties of dibutyl isophthalate dictate its behavior in various matrices and its suitability for specific applications. It is characterized as a colorless, oily liquid that is practically insoluble in water but miscible with most common organic solvents like ethanol, ether, and acetone.
Table 1: Key Physicochemical Properties of Dibutyl Isophthalate
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂O₄ | |
| Molecular Weight | 278.34 g/mol | [1] |
| Appearance | Colorless, oily liquid | |
| Boiling Point | 340 °C (for ortho-isomer DBP) | [2] |
| Melting Point | -35 °C (for ortho-isomer DBP) | [2][3] |
| Density | ~1.04 g/cm³ | |
| Water Solubility | Very low; slightly soluble | [2][4] |
| Solubility in Organics | Soluble in most organic solvents | [2] |
| Vapor Pressure | Low |
Note: Some properties, like boiling and melting points, are often reported for the more common ortho-isomer, dibutyl phthalate (DBP), due to a lack of specific data for the isophthalate isomer. The values are expected to be similar but not identical.
Synthesis of Dibutyl Isophthalate
Reaction Principle: Fischer-Speier Esterification
Dibutyl isophthalate is synthesized via the Fischer-Speier esterification reaction. This is a classic acid-catalyzed reaction between a carboxylic acid (isophthalic acid) and an alcohol (n-butanol).[5][6] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[7]
Causality of Experimental Choices:
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Acid Catalyst (e.g., H₂SO₄): The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[8][9]
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Excess Alcohol: Using an excess of n-butanol serves two purposes. First, according to Le Châtelier's principle, increasing the concentration of a reactant shifts the equilibrium towards the products. Second, the excess alcohol can also serve as the reaction solvent.[6][10]
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Removal of Water: Water is a product of the reaction. Removing it as it forms is a critical strategy to drive the equilibrium to completion. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[6]
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Heat (Reflux): The reaction requires an input of energy to overcome the activation energy barrier, and heating the mixture to reflux ensures a stable and sufficiently high reaction temperature.[6]
Experimental Protocol: Laboratory Synthesis
This protocol describes a standard laboratory procedure for synthesizing dibutyl isophthalate.
Materials:
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Isophthalic acid
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n-Butanol (anhydrous)
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Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
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Toluene (optional, for azeotropic distillation)
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5% Sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, condenser, Dean-Stark trap (optional), heating mantle, separatory funnel, distillation apparatus.
Procedure:
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Reaction Setup: In a round-bottom flask, combine isophthalic acid and an excess of n-butanol (typically a 2.5 to 3-fold molar excess relative to the dicarboxylic acid).
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Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass) to the mixture while stirring.[11]
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Reflux: Attach a condenser (and Dean-Stark trap if used) and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.[6] The progress can be monitored by thin-layer chromatography (TLC).
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Work-up - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with:
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Water, to remove the bulk of the excess butanol and some acid.
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5% sodium bicarbonate solution, to neutralize the remaining acidic catalyst.[6] (Caution: CO₂ evolution).
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Saturated brine, to wash out residual salts and decrease the solubility of organic material in the aqueous layer.
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Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
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Purification - Distillation: Filter off the drying agent. The excess n-butanol and any solvent (like toluene) are removed by simple distillation. The final product, dibutyl isophthalate, is then purified by vacuum distillation to isolate the high-boiling point ester from any non-volatile impurities.[11]
Caption: Workflow for the laboratory synthesis of Dibutyl Isophthalate.
Applications and Industrial Significance
While its ortho-isomer (DBP) is more common, dibutyl isophthalate shares many of its applications, primarily serving as a plasticizer.[12] Plasticizers are additives that increase the flexibility, pliability, and durability of polymers.
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Polymer Additive: It can be incorporated into polymers like polyvinyl chloride (PVC), cellulose nitrate, and various synthetic rubbers to soften the material and improve its workability.[5][13] The long, non-polar butyl chains intersperse themselves between polymer chains, reducing intermolecular forces and allowing the chains to slide past one another more easily.
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Solvent: Due to its oily nature and high boiling point, it is used as a solvent in specific formulations, including lacquers, printing inks, and adhesives.[5]
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Component in Cosmetics: Phthalates have historically been used in cosmetics, such as nail polish, to prevent chipping and in hair sprays to form a flexible film. However, due to health concerns, this use has significantly declined.[3]
Safety and Toxicology
Dibutyl isophthalate, like other phthalate esters, is subject to regulatory scrutiny due to potential health concerns. The primary metabolite, monoisobutyl phthalate (MIBP), is often the focus of toxicological studies.[14]
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Toxicity Profile: Animal studies on related phthalates have indicated potential for reproductive and developmental toxicity.[15][16] Dibutyl phthalate (DBP) is listed as a suspected endocrine disruptor and teratogen.[3]
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Handling Precautions: Standard laboratory safety protocols should be followed when handling dibutyl isophthalate. This includes working in a well-ventilated area or under a chemical fume hood, wearing personal protective equipment (gloves, safety glasses), and avoiding inhalation of vapors or direct contact with skin and eyes.[17]
References
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Dibutyl phthalate. (2022, June 30). DCCEEW. [Link]
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Diisobutyl phthalate – German Environmental Specimen Bank. (n.d.). Umweltprobenbank. [Link]
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Dibutyl Phthalate. (n.d.). PubChem, National Institutes of Health. [Link]
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DI ISO BUTYL PHTHALATE (DIBP). (n.d.). Ataman Kimya. [Link]
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Dibutyl isophthalate. (n.d.). NIST WebBook. [Link]
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DiIsoButyl Phthalate (DIBP). (n.d.). Tamin Kala Tak Group - TK Group. [Link]
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A comprehensive study on the synthesis and properties of dibutyl phthalate (dbp) as a plasticizer. (2025, August 7). Amine Catalysts. [Link]
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DIISOBUTYL PHTHALATE (DIBP). (n.d.). Ataman Kimya. [Link]
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Dibutyl Phthalate. (n.d.). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
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Dibutyl phthalate. (n.d.). Wikipedia. [Link]
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Diisobutyl phthalate. (n.d.). PubChem, National Institutes of Health. [Link]
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Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies. (2019). PMC, NIH. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. [Link]
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Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. [Link]
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Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
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Carboxylic Acids + Alcohols → Esters (Fischer Esterification). (n.d.). OrgoSolver. [Link]
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